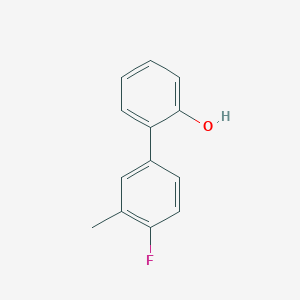

2-(4-Fluoro-3-methylphenyl)phenol, 95%

Overview

Description

2-(4-Fluoro-3-methylphenyl)phenol, 95% (hereinafter referred to as FMMP) is a synthetic compound that has a wide range of applications in the scientific research and industrial fields. It is a colorless to pale yellow powder with a melting point of 97-98°C and a boiling point of 293-294°C. FMMP is used in a variety of applications, including as a reagent in organic synthesis, as a component in pharmaceuticals, and as a catalyst in chemical reactions. In addition, FMMP has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

FMMP has a wide range of applications in the scientific research field. It is used in organic synthesis as a reagent for the synthesis of various compounds, such as anilines, phenols, and amines. It is also used as a catalyst in chemical reactions, such as the Knoevenagel condensation. In addition, FMMP has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of FMMP is not fully understood. However, it is believed that FMMP acts as an inhibitor of enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters. In addition, FMMP has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol.

Biochemical and Physiological Effects

The biochemical and physiological effects of FMMP have not been fully studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of neurotransmitters, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, FMMP has been shown to have antioxidant and anti-inflammatory properties, as well as to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FMMP in lab experiments is its low cost and availability. FMMP is readily available from chemical suppliers and is relatively inexpensive compared to other reagents and catalysts. However, FMMP is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures. Additionally, FMMP is not suitable for use in experiments involving dangerous or toxic substances.

Future Directions

Future research on FMMP should focus on its biochemical and physiological effects, as well as its potential applications in biochemistry and physiology. Additionally, further research should be conducted on the mechanism of action of FMMP and its potential applications in organic synthesis. In addition, further research should be conducted on the advantages and limitations of using FMMP in lab experiments, as well as its potential applications in industrial processes. Finally, further research should be conducted on the potential toxicity of FMMP and its potential effects on human health.

Synthesis Methods

FMMP can be synthesized in a two-step process. The first step involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride in acetic acid to form the intermediate, 4-fluoro-3-methylbenzylhydroxylamine hydrochloride. The second step involves the reaction of the intermediate with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product, FMMP.

properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEXXSTZXBAKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683449 |

Source

|

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

742058-84-0 |

Source

|

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)